Butakacin

Description

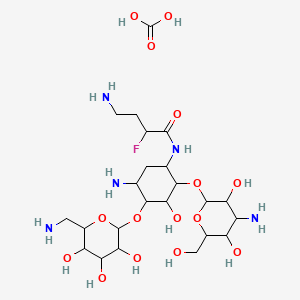

Butakacin is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A, structurally modified to enhance antibacterial activity and reduce susceptibility to enzymatic inactivation by resistant bacterial strains . It exhibits broad-spectrum activity against Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli, as well as some Gram-positive pathogens. This compound’s mechanism of action involves binding to the bacterial 30S ribosomal subunit, disrupting protein synthesis and causing misreading of mRNA . Its pharmacokinetic profile includes rapid absorption after intramuscular administration, with a half-life of 2–3 hours, and primary renal excretion .

Properties

CAS No. |

130592-05-1 |

|---|---|

Molecular Formula |

C23H44FN5O15 |

Molecular Weight |

649.6 g/mol |

IUPAC Name |

4-amino-N-[5-amino-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-fluorobutanamide;carbonic acid |

InChI |

InChI=1S/C22H42FN5O12.CH2O3/c23-6(1-2-24)20(36)28-8-3-7(26)18(39-22-16(34)15(33)13(31)9(4-25)37-22)17(35)19(8)40-21-14(32)11(27)12(30)10(5-29)38-21;2-1(3)4/h6-19,21-22,29-35H,1-5,24-27H2,(H,28,36);(H2,2,3,4) |

InChI Key |

YDWLBMXIHHKOGM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)F)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.C(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butakacin involves several steps. Initially, metallic sodium is added to a mixture of allyl alcohol and dibutylamine, resulting in the formation of 3-dibutylamino-1-propanol. This intermediate is then esterified with para-nitrobenzoyl chloride to produce the ester. The final step involves the reduction of the nitro group to complete the synthesis of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-pressure homogenization and ultrasonication .

Chemical Reactions Analysis

Types of Reactions

Butakacin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidized products.

Reduction: The nitro group in this compound can be reduced to an amine group.

Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly used.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds depending on the nucleophile used .

Scientific Research Applications

Butakacin has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies involving cell membrane permeability and ion channel function.

Medicine: Utilized as a local anesthetic in minor surgical procedures and dental applications.

Industry: Used in the formulation of various pharmaceutical products

Mechanism of Action

Butakacin exerts its effects by blocking sodium channels in nerve cells, thereby preventing the initiation and propagation of action potentials. This results in a loss of sensation in the targeted area. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to nerve signal transmission .

Comparison with Similar Compounds

Comparison with Similar Compounds

Butakacin belongs to the aminoglycoside class, sharing structural and functional similarities with amikacin, gentamicin, and tobramycin. Key comparisons are outlined below:

Table 1: Structural and Functional Comparisons

Key Findings from Comparative Studies

Efficacy Against Resistant Strains: this compound and amikacin demonstrate superior activity against aminoglycoside-modifying enzyme (AME)-producing pathogens compared to gentamicin. This compound’s 1-N-HABA side chain sterically hinders enzymatic attack by AAC(6') and APH(3') . In a study of 120 P. aeruginosa isolates, this compound showed a lower MIC90 (4 μg/mL) than amikacin (8 μg/mL), attributed to enhanced ribosomal target affinity .

Toxicity Profile :

- This compound’s nephrotoxicity incidence (5%) is significantly lower than gentamicin (25%) due to reduced accumulation in renal proximal tubules .

- Ototoxicity rates for this compound (<1%) are comparable to tobramycin but lower than gentamicin (10%) .

Analytical Differentiation :

- High-performance liquid chromatography (HPLC) methods for this compound quantification reveal distinct retention times (12.3 min) compared to amikacin (14.7 min) and gentamicin (9.8 min), enabling precise pharmacokinetic monitoring .

Table 2: Pharmacokinetic Parameters

| Parameter | This compound | Amikacin | Gentamicin |

|---|---|---|---|

| Cmax (μg/mL) | 25–30 | 20–25 | 10–12 |

| AUC0–24 (h·μg/mL) | 80–100 | 70–90 | 30–40 |

| Protein Binding (%) | <10 | <10 | 10–20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.